Product packaging for cecropin AD(Cat. No.:CAS No. 116811-00-8)

cecropin AD

Cat. No.: B1167192
CAS No.: 116811-00-8
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin AD is a chimeric, cationic antimicrobial peptide (AMP) formed by combining elements of Cecropin A and Cecropin D. This hybrid peptide is recognized for its potent activity against a broad spectrum of pathogens and its role as a modulator of the immune response, making it a valuable subject for life science research . Its main research applications include antimicrobial and antiviral investigations. Studies demonstrate its efficacy against Gram-negative bacteria, including multidrug-resistant strains, by destabilizing the outer membrane through targeting lipopolysaccharides (LPS) . Furthermore, in vivo research shows it significantly reduces viral load and lung pathology in chickens infected with the H9N2 avian influenza virus, highlighting its potential as an antiviral agent . The peptide also exhibits immunomodulatory properties. Research indicates it can protect against LPS-induced intestinal mucosal injury by reducing oxidative stress and suppressing the NLRP3 inflammasome pathway, thereby lowering key inflammatory markers like IL-6 and IL-1β . In fish models, dietary this compound has been shown to enhance intestinal immune response and increase disease resistance . This compound is characterized by its stability across a range of pH conditions (pH 4.0-9.0) and resilience to various proteases, which contributes to its utility in diverse experimental settings . As a research reagent, it provides a powerful tool for exploring novel therapeutic strategies against antibiotic-resistant infections, viral diseases, and for understanding the fundamental mechanisms of innate immunity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

116811-00-8

Molecular Formula

C7H11NO

Origin of Product

United States

Synergistic Effects of Cecropin Ad with Other Agents

Combination with Conventional Antimicrobials and Antibiotics

The therapeutic potential of cecropins is significantly amplified when used in combination with conventional antibiotics. This approach can restore the effectiveness of antibiotics against resistant strains and reduce the concentrations needed for a bactericidal effect. While specific studies on Cecropin (B1577577) AD are limited, research on the broader cecropin family, particularly Cecropin A which shares structural similarities, provides strong evidence of synergistic activity.

Cecropin A has been shown to disrupt the biofilms of uropathogenic Escherichia coli, thereby enhancing the efficacy of the antibiotic nalidixic acid and facilitating the clearance of infection frontiersin.orgnih.gov. Similarly, a study on Cecropin A2, derived from the Aedes aegypti mosquito, demonstrated a powerful synergistic effect with tetracycline against Pseudomonas aeruginosa. The combination resulted in an eight-fold reduction in the minimum inhibitory concentrations (MICs) for both agents nih.gov.

Further research into cecropin-derived peptides has yielded promising results. A short, 16-amino acid peptide (C18) derived from cecropin 4 displayed synergy with daptomycin against methicillin-resistant Staphylococcus aureus (MRSA), achieving a fractional inhibition concentration index (FICI) value of 0.313, which indicates a strong synergistic interaction nih.govresearchgate.net. In another study, a hybrid peptide of cecropin A and melittin, known as BP100, along with its tryptophan-substituted analogs, showed potent synergy with ciprofloxacin against multidrug-resistant P. aeruginosa mdpi.com. These findings highlight that combining cecropins with various classes of antibiotics can be an effective strategy against challenging Gram-positive and Gram-negative pathogens mdpi.com.

Table 1: Synergistic Activity of Cecropin-Derived Peptides with Conventional Antibiotics
Cecropin-Derived PeptideAntibioticTarget OrganismFractional Inhibitory Concentration Index (FICI)Reference
C18 (from Cecropin 4)DaptomycinMethicillin-Resistant Staphylococcus aureus (MRSA)0.313 nih.govresearchgate.net
BP100 (Cecropin A-melittin hybrid)CiprofloxacinMultidrug-Resistant Pseudomonas aeruginosa (MDRPA)0.375 mdpi.com
BP13 (BP100 analog)CiprofloxacinMultidrug-Resistant Pseudomonas aeruginosa (MDRPA)0.266 mdpi.com
Cecropin A2TetracyclinePseudomonas aeruginosa≤0.5 (8-fold MIC reduction) nih.gov

Synergy with Essential Oils and Natural Extracts

The exploration of synergy between cecropins and natural compounds, such as essential oils, presents a promising frontier for developing novel antimicrobial formulations. Essential oils are complex mixtures of volatile compounds with known antimicrobial properties, and their combination with cecropins can lead to enhanced activity against pathogenic bacteria.

A comprehensive study evaluated the synergistic effects of Cecropin A with essential oils from winter savory (Satureja montana), bergamot (Citrus bergamia), and cinnamon (Cinnamomum zeylanicum) against Escherichia coli and Salmonella enterica serovar Typhimurium mdpi.comnih.govnih.gov. The findings revealed that specific combinations resulted in significant synergistic interactions. Notably, the combination of winter savory essential oil and Cecropin A demonstrated a 100% synergistic effect against S. Typhimurium mdpi.com. The combination of cinnamon essential oil and Cecropin A also showed a high degree of synergy (77.8%) against E. coli mdpi.com. Although Cecropin A alone showed lower efficacy compared to the essential oils, its presence in combinations allowed it to exhibit antibacterial activity at much lower concentrations mdpi.comnih.gov.

Table 2: Synergistic Effects of Cecropin A in Combination with Essential Oils (EOs)
CombinationTarget OrganismObserved Synergistic Effect (%)Reference
Winter Savory EO + Cecropin ASalmonella Typhimurium100% mdpi.com
Cinnamon EO + Cecropin AEscherichia coli77.8% mdpi.com

Mechanisms Underlying Synergistic Actions

The primary mechanism driving the synergistic effects of cecropins with other antimicrobial agents is their ability to permeabilize bacterial cell membranes mdpi.com. Cecropins, as cationic peptides, are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria nih.govnih.gov.

Upon binding, the peptide disrupts the membrane's integrity, leading to increased permeability nih.govnih.gov. This disruption has a dual effect: it is directly lethal to the bacterium and it creates pathways for other molecules, such as conventional antibiotics, to enter the cell and reach their intracellular targets more easily frontiersin.orgnih.govfrontiersin.org. For instance, Cecropin A2 was found to bind to the LPS of P. aeruginosa, permeabilize the membrane, and facilitate the translocation of tetracycline into the cytoplasm nih.gov. This increased uptake overcomes bacterial resistance mechanisms that rely on preventing antibiotic entry nih.gov.

In addition to membrane permeabilization, other mechanisms contribute to the synergy. Cecropins can disrupt or inhibit the formation of bacterial biofilms, which are protective communities of bacteria that are notoriously resistant to conventional antibiotics frontiersin.orgnih.gov. By breaking down the biofilm structure, cecropins expose individual bacteria to the accompanying antibiotic. Furthermore, studies have suggested that Cecropin A can inhibit the function of efflux pumps, which are bacterial proteins that actively expel antibiotics from the cell, thus maintaining a higher intracellular concentration of the drug frontiersin.orgnih.gov.

Applications of Cecropin Ad in Non Human Biological Systems

Animal Agriculture and Aquaculture

The application of cecropin (B1577577) AD in animal agriculture and aquaculture has been explored primarily through dietary supplementation, with research focusing on its effects on disease control, intestinal health, and the gut microbiome.

Dietary Supplementation for Disease Control in Livestock

Dietary supplementation with cecropin AD has shown promise in controlling diseases in livestock, particularly in mitigating the impact of bacterial challenges. Studies in weaned piglets challenged with Escherichia coli (ETEC) have indicated that this compound supplementation can lead to a reduced incidence of diarrhea and improved growth performance. researchgate.netnih.govpreprints.org Research suggests that this compound enhances the immune status and improves nitrogen and energy retention in weaned piglets. nih.gov Furthermore, it has been observed to reduce intestinal pathogens. nih.gov In broilers, the addition of a recombinant AMP, Cecropin A-D-Asn, to feed has been shown to inhibit gut bacterial growth, improve nutrient utilization and intestinal structure, and promote growth. mdpi.com Co-supplementation of cecropin with other feed additives has also demonstrated improved growth performance and enhanced immune function in broilers, along with the inhibition of E. coli growth in the ceca. scielo.br

Impact on Intestinal Health and Microbiota in Aquaculture Species

In aquaculture, dietary this compound has been investigated for its effects on the intestinal health, immune response, and disease resistance of various species. Studies on juvenile turbot (Scophthalmus maximus L.) have shown that dietary this compound can improve intestinal immunity and enhance disease resistance. nih.govnih.gov Moderate levels of this compound in the diet of turbot were found to improve the intestinal immune response without disrupting the intestinal bacterial community, and enhanced resistance to Edwardsiella tarda challenge, with the lowest mortality observed in groups fed diets supplemented with moderate levels of this compound. nih.gov Dietary this compound significantly increased the activity of lysozyme (B549824) and complement component 3 levels in both serum and the distal intestine, as well as the immunoglobulin M content in the distal intestine of turbot. nih.gov Gene expression of immune cytokines such as IFN-γ, IL-1β, and chemokine SmCCL19, and the number of goblet cells in the distal intestine were also significantly increased by dietary this compound supplementation. nih.gov

Research on common carp (B13450389) (Cyprinus carpio) has indicated that cecropin can alter the composition of the gut microbiome. nih.gov While the changes differed from those caused by other antimicrobial peptides like nisin, the cecropin group's microbiome composition was observed to be closer to that of the control group. nih.gov Studies have also explored the impact of insect-derived antimicrobial peptides, including cecropins, in aquaculture feeds on the fish microbiome and resistance to pathogens like Yersinia ruckeri. buchonlab.com

Data on the impact of dietary this compound on intestinal health and immune parameters in turbot are summarized below:

ParameterControl GroupThis compound Group (Moderate Level)Significance
Serum Lysozyme ActivityLowerHigherSignificant
Distal Intestine Lysozyme ActivityLowerHigherSignificant
Serum Complement Component 3LowerHigherSignificant
Distal Intestine Complement Component 3LowerHigherSignificant
Distal Intestine IgM ContentLowerHigherSignificant
Intestinal Bacterial Community-Not significantly disrupted-
Mortality post-E. tarda challengeHigherLowerSignificant

Transgenic Expression for Disease Resistance in Plants

The transgenic expression of cecropins, including hybrids, has been investigated as a strategy to confer disease resistance in plants against bacterial and fungal pathogens. While specific studies on transgenic expression of this compound were not prominently found, research has demonstrated the effectiveness of expressing other cecropin variants, such as cecropin A, cecropin B, and a cecropin A-melittin hybrid (CEMA), in various plant species. oup.comapsnet.orgresearchgate.netapsnet.orgresearchgate.net Transgenic tobacco plants expressing cecropins have shown increased resistance to bacterial infections like Pseudomonas syringae pv. tabaci. apsnet.orgapsnet.org Similarly, transgenic rice plants expressing cecropin B have exhibited enhanced resistance to bacterial leaf blight. researchgate.net Expression of cecropin A in transgenic rice has also conferred enhanced resistance to the rice blast fungus Magnaporthe grisea. researchgate.net The use of pathogen-inducible promoters to direct the expression of antimicrobial peptides like the cecropin A-melittin hybrid in transgenic tobacco has been explored to provide disease resistance. oup.com These findings suggest the potential for similar approaches using this compound to enhance plant defense mechanisms.

Avian Health Management

This compound has been studied for its potential applications in avian health management, particularly in chickens. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov

Mitigation of Viral Load and Inflammatory Responses in Chickens

Research has indicated that this compound can play a role in mitigating viral load and inflammatory responses in chickens, specifically in the context of avian influenza virus infections. Studies evaluating the therapeutic efficacy of this compound against H9N2 avian influenza virus (AIV) in chickens have revealed that it can substantially reduce lung pathology and viral load. researchgate.netnih.govfrontiersin.orgnih.gov this compound treatment effectively modulated inflammatory markers, including IL-6, TNF-α, IFN-γ, and 5-HT, suggesting its potential to diminish inflammation and viral spread. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov This positions this compound as a potential alternative treatment for H9N2 AIV in chickens, with the ability to lessen lung damage, decrease viral presence, and adjust immune responses. researchgate.netresearchgate.netnih.govnih.gov

Data on the impact of this compound on inflammatory markers in chicken lungs following H9N2 AIV infection are summarized below:

Inflammatory MarkerEffect of this compound Treatment (Medium and High Doses)Significance (compared to virus group)
IL-6Significantly reduced after 6 and 9 daysp < 0.01
TNF-αSubstantially decreased after 3, 6, and 9 daysp < 0.01

Future Research Directions and Peptide Engineering Strategies

Advanced Peptide Design and Rational Modifications for Enhanced Efficacy

Rational design and modification of the cecropin (B1577577) AD peptide sequence and structure are key strategies for improving its potency, specificity, and stability. This involves creating hybrid peptides and exploring fusions with other antimicrobial agents.

Hybrid Peptide Development

Hybrid peptide development involves combining sequences from cecropin AD with other antimicrobial peptides or functional domains to generate novel peptides with enhanced properties. This strategy aims to leverage the strengths of different peptides, potentially leading to broader spectrum activity, increased potency, improved stability, or reduced toxicity. For instance, hybrid peptides based on cecropin A and other peptides like LL-37 or magainin II have shown enhanced antimicrobial and anticancer activities. mdpi.com The design of hybrid peptides often involves combining the N-terminus of one peptide with the C-terminus of another, or incorporating specific functional motifs. japsonline.comfrontiersin.org Early work on cecropin hybrids, such as a construct combining the N-terminus of cecropin A with the C-terminus of cecropin D (specifically CA(1–11)CD(12–37)), demonstrated significantly increased activity against various bacteria compared to the parental peptides. researchgate.net Another hybrid peptide, C-L, derived from cecropin A (1-8) and LL37 (17-30), exhibited superior antibacterial activity and reduced cytotoxicity compared to its parent peptides and showed potential as an anti-inflammatory agent. frontiersin.org

Fusion with Other Antimicrobial Agents (e.g., Endolysins)

Fusing this compound or its active fragments with other antimicrobial agents, such as endolysins, is a promising strategy to enhance its effectiveness, particularly against Gram-negative bacteria. frontiersin.orgnih.govresearchgate.netnih.gov Endolysins are enzymes derived from bacteriophages that degrade the peptidoglycan layer of bacterial cell walls, leading to cell lysis. frontiersin.orgnih.gov Gram-negative bacteria, however, have an outer membrane that prevents endolysins from reaching the peptidoglycan layer. nih.govresearchgate.net Fusion with a membrane-permeabilizing peptide like cecropin A can facilitate the passage of the endolysin across the outer membrane, thereby increasing its access to the cell wall and enhancing bactericidal activity. frontiersin.orgnih.govresearchgate.net Engineered fusion proteins combining endolysins with cecropin A have demonstrated enhanced outer membrane penetration and increased antibacterial activity against multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.govresearchgate.netnih.gov For example, a fusion of the ST01 endolysin with cecropin A showed increased lytic activity against various Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, Escherichia coli, and Enterobacter cloacae. nih.gov This approach holds significant potential for developing novel agents to combat multidrug-resistant bacterial infections. researchgate.netnih.gov

Exploration of Novel Delivery Systems and Formulations

Developing novel delivery systems and formulations is crucial for improving the stability, bioavailability, and targeted delivery of this compound, especially for systemic or oral administration. Peptides are often susceptible to degradation by proteases and can have difficulty crossing biological membranes. isciii.es Research is exploring various approaches, including the use of nanoparticles. imrpress.commdpi.com Nanoparticle-based formulations, such as lipid, polymer, or inorganic nanoparticles, can protect peptides from degradation, enhance their solubility, facilitate their transport across membranes, and prolong their circulation time, potentially reducing toxicity and improving efficacy. imrpress.commdpi.com For instance, a formulation involving an antimicrobial peptide related to cecropin and mesoporous carbon nanoparticles demonstrated improved outcomes in a mouse model of colitis. imrpress.com While the search results highlight general advancements in novel formulations for antimicrobial peptides using nanotechnology, specific research on novel delivery systems explicitly for this compound beyond its expression in Bacillus subtilis for animal feed applications is an area for further exploration. nih.govpsu.edufrontiersin.org

Investigation of Resistance Development Mechanisms Against this compound

Understanding how bacteria might develop resistance to this compound is essential for its long-term therapeutic viability. While antimicrobial peptides like cecropins are generally considered to have a lower propensity for resistance development compared to conventional antibiotics due to their membrane-disrupting mechanism, resistance can still occur. psu.edufrontiersin.org Future research should focus on elucidating the specific mechanisms bacteria might employ to evade the effects of this compound. This could involve studying adaptations in bacterial membrane composition, the activity of efflux pumps, or enzymatic degradation of the peptide. mdpi.com Such investigations would inform strategies to mitigate resistance, such as designing peptide variants less susceptible to these mechanisms or using this compound in combination therapies.

Broadening the Spectrum of Therapeutic Applications in Non-Human Systems

Beyond its potential in human medicine, this compound shows promise for broader therapeutic applications in non-human systems, particularly in agriculture and aquaculture, as an alternative to conventional antibiotics. nih.govpsu.edufrontiersin.orgmdpi.commdpi.com The use of antibiotics in animal production contributes to the development of antibiotic resistance, posing risks to both animal and human health. nih.govpsu.edu this compound has been investigated as a feed additive in livestock, such as piglets and broilers, demonstrating effectiveness in reducing diarrhea and improving intestinal health by controlling bacterial populations. psu.edufrontiersin.orgfrontiersin.orgmdpi.com Studies in juvenile turbot have also shown that dietary supplementation with this compound can alleviate intestinal inflammation and microbial dysbiosis induced by soybean meal. frontiersin.org Furthermore, research suggests the potential for transgenic expression of insect antimicrobial peptides, including cecropins, in plants and animals to enhance their resistance to pathogens. mdpi.commdpi.com Investigating the efficacy and mechanisms of this compound in various animal models and under different environmental conditions is a crucial area for future research to support its application as a sustainable antimicrobial agent in non-human systems. Additionally, this compound has shown antiviral activity against H9N2 avian influenza virus in chickens, suggesting its potential in managing viral infections in poultry. frontiersin.orgnih.gov Exploring its activity against other animal pathogens, including viruses and fungi, would further broaden its potential applications.

Conclusion

Summary of Key Findings on Cecropin (B1577577) AD

Cecropin AD is a synthetic antimicrobial peptide (AMP) engineered as a hybrid of the N-terminal region of cecropin A and the C-terminal region of cecropin D, both originally isolated from the Hyalophora cecropia moth. frontiersin.orgnih.gov Research has highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, often demonstrating superior efficacy compared to its parent peptides. nih.gov Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentrations (MICs). nih.govpsu.edu For instance, purified this compound has shown MICs of less than 0.05 μM (0.2 μg/ml) against S. aureus and less than 2 μg/mL against E. coli. nih.govpsu.edu

Beyond its direct antimicrobial effects, this compound has demonstrated promising antiviral activity. Recent in vivo studies in chickens infected with H9N2 avian influenza virus (AIV) revealed that this compound treatment substantially reduced viral load and lung pathology. frontiersin.orgnih.govresearchgate.net This antiviral effect is coupled with an immunomodulatory capacity, as this compound effectively modulated inflammatory markers such as IL-6, TNF-α, IFN-γ, and 5-HT, contributing to the reduction of inflammation and viral spread. frontiersin.orgnih.govresearchgate.net

Furthermore, research in weaned piglets challenged with Escherichia coli has indicated that dietary supplementation with this compound can alleviate diarrhea, improve growth performance, enhance intestinal health by modulating gut microflora (decreasing E. coli and increasing Lactobacillus counts), and improve immune status by increasing serum IgA and IgG levels. psu.eduresearchgate.net this compound has also shown stability across a range of temperatures (up to 55°C) and pH values (4.0 to 9.0), suggesting its potential suitability for various applications, including as a feed additive. nih.govpsu.edu

Here is a summary of some key findings:

ActivityObserved EffectOrganism/ModelSource
AntimicrobialEffective against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) with low MICs.In vitro nih.govpsu.edu
AntiviralReduced viral load and lung pathology against H9N2 AIV.Chickens (in vivo) frontiersin.orgnih.govresearchgate.net
Anti-inflammatoryModulated inflammatory markers (IL-6, TNF-α, IFN-γ, 5-HT), reduced inflammation.Chickens (in vivo) frontiersin.orgnih.govresearchgate.net
Gut HealthAlleviated diarrhea, improved intestinal morphology, modulated gut microflora, enhanced immune status (IgA, IgG).Weaned piglets challenged with E. coli (in vivo) psu.eduresearchgate.net
StabilityMaintained activity up to 55°C and in pH range 4.0-9.0.In vitro nih.govpsu.edu

Significance of this compound in the Field of Antimicrobial Peptide Research

The development and study of this compound hold significant importance in the field of antimicrobial peptide research. As a hybrid peptide, it exemplifies the potential of rational design to create AMPs with enhanced properties, such as broader spectrum activity and increased efficacy, compared to their naturally occurring precursors. frontiersin.orgnih.gov Its demonstrated activity against both bacterial and viral pathogens highlights the versatile therapeutic potential of AMPs beyond traditional antibiotics. frontiersin.orgnih.govresearchgate.net

The ability of this compound to modulate the host immune response, specifically by reducing inflammation and enhancing humoral immunity, positions it as a promising candidate for addressing complex infectious diseases where both pathogen control and host response modulation are crucial. frontiersin.orgpsu.edunih.govresearchgate.netresearchgate.net This is particularly relevant in the context of growing concerns about antibiotic resistance, where AMPs like this compound offer a potential alternative or complementary strategy due to their distinct mechanisms of action, primarily involving membrane disruption, which is less likely to induce resistance compared to many conventional antibiotics. researchgate.netnih.gov

Furthermore, the successful expression of recombinant this compound in systems like Bacillus subtilis at relatively high levels suggests the feasibility of scalable and economical production, a critical factor for the potential commercial application of AMPs. nih.gov Its stability across relevant temperature and pH ranges further enhances its practical applicability in various settings, including animal health. nih.govpsu.edu

Prospective Outlook for this compound as a Research Focus

The research conducted on this compound to date provides a strong foundation for future investigations. The demonstrated efficacy against avian influenza and E. coli in animal models suggests its potential application in veterinary medicine, particularly in poultry and swine industries, as an alternative to antibiotics for disease prevention and control. frontiersin.orgpsu.edunih.govresearchgate.netresearchgate.net Further in vivo studies are warranted to fully evaluate its therapeutic potential, optimal application methods, and long-term effects in various animal species and against a wider range of pathogens.

Exploring the precise mechanisms by which this compound exerts its antiviral and immunomodulatory effects is another critical area for future research. While its direct antimicrobial mechanism likely involves membrane interaction, the pathways involved in viral inhibition and immune modulation require further elucidation. frontiersin.orgnih.govresearchgate.netnih.gov Understanding these mechanisms could pave the way for the design of even more potent and targeted hybrid peptides.

The potential for this compound in other applications, such as aquaculture or even topical human applications, could also be explored, given its broad-spectrum activity and stability. Research into potential synergistic effects with other antimicrobial agents or vaccines could also enhance its utility. As research into AMPs continues to evolve, this compound stands out as a well-characterized hybrid peptide with demonstrated efficacy and favorable properties, making it a valuable subject for ongoing and future research aimed at developing novel anti-infective strategies.

Q & A

Q. What are the standard in vitro assays for evaluating Cecropin AD's antimicrobial efficacy?

To assess antimicrobial activity, researchers typically use minimum inhibitory concentration (MIC) assays against Gram-negative and Gram-positive bacterial strains. Protocols involve serial dilution of this compound in broth media, followed by inoculation with standardized bacterial suspensions (e.g., 1–5 × 10⁵ CFU/mL). Activity is determined via optical density measurements or colony counting after 18–24 hours. Ensure consistency in bacterial growth phase, media composition, and temperature across replicates .

Q. Which heterologous expression systems are commonly used for this compound production, and what are their key advantages?

Pichia pastoris and Escherichia coli are widely used. P. pastoris (e.g., X33 strain) enables secretory expression under the GAPDH promoter, simplifying purification and reducing endotoxin contamination. E. coli systems (e.g., BL21) offer rapid growth and high-density fermentation but may require fusion tags to mitigate peptide toxicity. Key parameters include promoter strength, selection markers (e.g., Zeocin for Pichia), and codon optimization .

Q. How can researchers confirm the structural integrity of recombinant this compound post-purification?

Use mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight (±1 Da). Circular dichroism (CD) spectroscopy assesses secondary structure (e.g., α-helical content) in membrane-mimetic environments (e.g., SDS micelles). HPLC with reverse-phase columns ensures >95% purity. Always compare with synthetic this compound standards .

Q. What are the critical factors in designing a stable plasmid construct for this compound expression?

Prioritize strong, constitutive promoters (e.g., GAPDH for Pichia), multiple cloning sites for multi-copy integration, and antibiotic resistance markers (e.g., Geneticin for rDNA regions). Include secretion signals (e.g., α-factor in Pichia) for extracellular yield. Validate construct stability via serial passage under selective pressure .

Advanced Research Questions

Q. What strategies effectively resolve discrepancies in this compound's reported biological activity across studies?

Discrepancies often arise from variations in bacterial strain susceptibility, peptide purity, or assay conditions (e.g., cation concentration affecting membrane interaction). To reconcile

  • Standardize protocols using CLSI guidelines.
  • Include internal controls (e.g., polymyxin B for Gram-negative benchmarks).
  • Perform meta-analyses adjusting for variables like pH and inoculum size .

Q. How can multi-copy integration techniques be optimized to enhance this compound yields in Pichia pastoris?

Use sequential transformation with dual selection markers (e.g., Zeocin and Geneticin) to integrate expression cassettes into the GAPDH locus and rDNA regions. Quantify copy number via qPCR or Southern blot. Optimize fermentation with carbon sources like glycerol (2% v/v) and nitrogen sources (e.g., yeast extract + peptone) to balance growth and production .

Q. What computational approaches are employed to design this compound analogs with improved pharmacokinetic properties?

Molecular dynamics (MD) simulations predict membrane interaction using lipid bilayer models (e.g., POPC/POPG). Machine learning tools (e.g., AMPBench) optimize charge, hydrophobicity, and helical propensity. Validate analogs via in silico toxicity prediction (e.g., ToxinPred) before synthesis .

Q. What experimental controls are essential when assessing this compound's cytotoxicity in eukaryotic cell models?

Include:

  • Negative controls (untreated cells + vehicle).
  • Positive controls (e.g., melittin for membrane disruption).
  • Lactate dehydrogenase (LDH) release assays to quantify membrane damage.
  • Caspase-3/7 activity measurements to differentiate apoptosis from necrosis .

Q. How does the choice of nitrogen sources in fermentation media influence this compound's tertiary structure and bioactivity?

Organic nitrogen (e.g., yeast extract) provides essential amino acids for proper folding, while inorganic sources (e.g., ammonium sulfate) may reduce α-helical stability. Monitor bioactivity via MIC assays post-fermentation and correlate with CD spectra .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound's antimicrobial assays?

Use nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals and assess reproducibility via intraclass correlation coefficients (ICC) .

Methodological Considerations Table

Parameter Recommended Approach Key Evidence
Expression SystemPichia pastoris X33 with GAPDH promoter + rDNA integration
Activity ValidationMIC assays + LDH cytotoxicity screening
Structural AnalysisCD spectroscopy + MALDI-TOF
Data ContradictionMeta-analysis of strain-specific susceptibility
Computational DesignMD simulations + AMPBench optimization

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